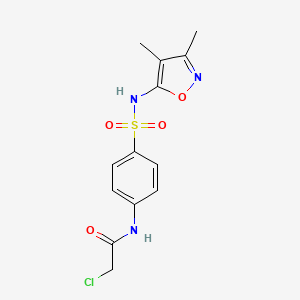

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide

Description

This compound features a chloroacetamide group linked to a phenyl ring substituted with a sulfamoyl moiety bound to a 3,4-dimethylisoxazole heterocycle. Key functional groups include the sulfonamide (–SO₂NH–), acetamide (–NHCO–), and chloro (–Cl) substituents, which influence reactivity and interactions with biological targets .

Properties

IUPAC Name |

2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4S/c1-8-9(2)16-21-13(8)17-22(19,20)11-5-3-10(4-6-11)15-12(18)7-14/h3-6,17H,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNBJIYWOZZBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving a nitrile oxide and an alkyne.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

Attachment of the Chloroacetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloroacetamide

The chloro group undergoes substitution reactions with nucleophiles:

Example Reaction with Thiols:

Reaction with thiophenol derivatives yields thioether-linked analogs.

| Reactants | Conditions | Products |

|---|---|---|

| Thiophenol, K₂CO₃ | DMF, 80°C | 2-(Phenylthio)-N-(4-sulfamoylphenyl)acetamide |

Key Data:

-

IR: Loss of C–Cl stretch (550–870 cm⁻¹), new S–C peak at 1024 cm⁻¹.

Hydrolysis and Stability

The acetamide and sulfamoyl groups exhibit pH-dependent hydrolysis:

Acidic Hydrolysis:

-

Cleavage of the sulfamoyl group at pH < 2, releasing 3,4-dimethylisoxazol-5-amine.

Basic Hydrolysis: -

Chloroacetamide hydrolyzes to glycolic acid derivatives at pH > 10.

Enzymatic Interactions and Inhibition

The compound acts as a competitive inhibitor for bacterial enzymes:

Urease Inhibition:

-

IC₅₀: 5.06–6.69 µM (comparable to reference thiourea derivatives) .

-

Mechanism: Sulfamoyl group mimics the tetrahedral intermediate in urease catalysis .

Binding Affinity Data:

| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Bacillus pasteurii urease | -9.2 | H-bond with His492, hydrophobic contact with Ala440 |

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Scientific Research Applications

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Biological Research: Used in the study of enzyme inhibition and protein interactions.

Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Acetamide Pharmacophores

2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (Compound 5)

- Structure: Shares the acetamide-sulfonamide-phenyl core but incorporates a dichlorophenylamino group.

- Physical Properties : Melting point = 202–205°C; IR peaks confirm sulfonamide (1361 cm⁻¹, asymmetric stretch) and amide (2926 cm⁻¹) functionalities .

- Biological Activity : Reported as a urease inhibitor, suggesting enhanced enzyme inhibition compared to the target compound due to the dichlorophenyl substituent, which may improve binding affinity .

N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide

- Structure : Replaces the 3,4-dimethylisoxazole with a 5-ethyl-1,3,4-thiadiazole ring.

- Physical Properties : Molecular weight = 326.395; LogP = 3.086, indicating higher lipophilicity than the target compound. Thiadiazole’s electron-deficient nature may alter metabolic stability .

- Applications: Not explicitly stated, but thiadiazoles are common in antimicrobial and antidiabetic agents, suggesting divergent biological roles compared to isoxazole-containing analogues .

N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide (CAS 4206-74-0)

Chloroacetamide Derivatives in Agrochemicals

Imazosulfuron (2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)

- Structure : Contains a chloroacetamide group but paired with a triazine ring.

- Applications : Herbicide targeting acetolactate synthase (ALS). The methoxy and triazine groups enhance soil persistence and target specificity compared to the target compound’s sulfonamide-isoxazole system .

Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide)

Key Comparative Analysis

Research Findings and Implications

- Substituent Effects : The chloro group in the target compound may enhance electrophilicity, aiding covalent interactions with enzyme active sites. Its absence in CAS 4206-74-0 likely reduces such reactivity .

- Agrochemical vs. Pharmaceutical Design : Chloroacetamide herbicides like imazosulfuron prioritize stability and environmental persistence, while pharmaceutical analogues (e.g., Compound 5) optimize binding specificity and potency .

Biological Activity

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative characterized by its complex structure, which includes a chloro group, a sulfamoyl moiety, and a dimethylisoxazole ring. This compound has garnered attention in medicinal chemistry for its diverse biological activities, particularly its antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN3O3S. Its structural features are crucial for its biological activity, as they facilitate interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClN3O3S |

| Molecular Weight | 341.82 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The presence of the chloro group enhances lipophilicity, allowing better penetration through cell membranes.

Antibacterial Properties

Research indicates that sulfonamide derivatives like this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

A comparative study of similar compounds showed that those with halogenated substituents on the phenyl ring had enhanced antibacterial effects due to their increased lipophilicity and ability to penetrate bacterial cell walls effectively .

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial potential of various chloroacetamides against Staphylococcus aureus, E. coli, and Candida albicans. The results indicated that compounds with similar structures to this compound were effective against Gram-positive bacteria but less so against Gram-negative bacteria . -

Quantitative Structure-Activity Relationship (QSAR) :

QSAR analysis has been employed to predict the biological activity of chloroacetamides based on their structural features. The analysis confirmed that the position of substituents on the phenyl ring significantly influences antibacterial efficacy .

In Vitro Studies

In vitro assays have confirmed that this compound inhibits bacterial growth effectively at varying concentrations. The compound's structure allows it to mimic natural substrates, facilitating enzyme inhibition.

Summary of Biological Activities

| Compound | Biological Activity |

|---|---|

| This compound | Antibacterial |

| N-(3,4-Dimethylisoxazol-5-yl)sulfamethoxazole | Antibacterial |

| 4-Chloro-N-(4-sulfamoylphenyl)acetamide | Antibacterial |

Q & A

Q. What synthetic routes are reported for 2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing 4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)aniline with chloroacetyl chloride in triethylamine (TEA) as a base. Key parameters include:

- Solvent selection : TEA or dioxane ().

- Reaction time : 4–6 hours under reflux ().

- Purity control : Thin-layer chromatography (TLC) for monitoring, followed by recrystallization using ethanol or pet-ether ().

Reported yields range from 81% to >95%, depending on solvent polarity and purification techniques .

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group P21/n) with lattice parameters a = 15.1871 Å, b = 7.2555 Å, and c = 16.6267 Å were reported (). Software tools include:

Q. What analytical methods ensure purity and stability of the compound under laboratory conditions?

- HPLC : Use C18 columns with acetonitrile/water gradients; retention times should match standards ().

- NMR : Confirm aromatic proton splitting patterns (e.g., singlet for isoxazole protons) and sulfonamide NH signals (δ 10–12 ppm) ().

- Mass spectrometry : Molecular ion peaks at m/z 405.85 (M+H)+ ().

Stability studies recommend storage at –20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the sulfonamide-isoxazole moiety influence biological activity, and what assays validate its pharmacological potential?

The sulfonamide group enhances binding to metalloenzymes (e.g., carbonic anhydrase), while the isoxazole ring contributes to π-π stacking in protein pockets (). Suggested assays:

- Antibacterial : MIC against S. aureus and E. coli ().

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) ().

- Enzyme inhibition : UV-Vis-based assays for carbonic anhydrase or protease inhibition ().

Compare results with control compounds lacking the isoxazole or sulfonamide groups to isolate functional contributions .

Q. What computational strategies model the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., carbonic anhydrase).

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- DFT calculations : Gaussian09 to optimize geometry and calculate electrostatic potential maps ().

Validate computational results with SCXRD-derived hydrogen bonding (e.g., C=O⋯H–N interactions) and hydrophobic contacts .

Q. How can contradictory data in synthesis yields or bioactivity be resolved methodologically?

Discrepancies may arise from:

- Reagent purity : Use freshly distilled chloroacetyl chloride to avoid side reactions ().

- Crystallization solvents : Ethanol yields higher purity vs. pet-ether ().

- Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) for bioactivity replication ().

Propose multi-lab validation studies and publish raw spectral/crystallographic data for transparency .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure ().

- Ventilation : Use fume hoods during synthesis due to chloroacetyl chloride’s volatility ().

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal ().

Refer to hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.